Product packaging for Pyranicin(Cat. No.:)

Pyranicin

Cat. No.: B1251205
M. Wt: 596.9 g/mol
InChI Key: DKEKHIOBJJTNIY-CGWDHHCXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyranicin is a non-classical annonaceous acetogenin natural product, first isolated from the stem bark of Goniothalamus giganteus . This compound is a powerful cytotoxin, demonstrating potent in vitro cytotoxicity against a range of human cancer cell lines, including pancreatic adenocarcinoma (PACA-2) and promyelocytic leukemia (HL-60) . Its significant research value lies in its dual mechanism of action. Primarily, this compound is a highly effective inhibitor of mitochondrial Complex I (NADH-ubiquinone oxidoreductase), thereby disrupting cellular ATP production and inducing apoptosis . Additionally, it directly targets DNA replication by acting as a strong inhibitor of both DNA polymerase and DNA topoisomerase, and has been shown to arrest the cell cycle at G2/M and G1 phases . With an IC50 of 7.5 nM against bovine heart mitochondrial Complex I and inhibitory activity against pols and topos in the low micromolar range (2.3-15.8 µM for pols, 5.0-7.5 µM for topos), this compound serves as a valuable chemical tool for studying energy metabolism, apoptosis, and DNA replication in cancer cells . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H64O7 B1251205 Pyranicin

Properties

Molecular Formula

C35H64O7

Molecular Weight

596.9 g/mol

IUPAC Name

(2S)-4-[(2R,8R,13R)-13-[(2R,5R,6R)-6-dodecyl-5-hydroxyoxan-2-yl]-2,8,13-trihydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-22-33-32(39)23-24-34(42-33)31(38)21-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1

InChI Key

DKEKHIOBJJTNIY-CGWDHHCXSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]1[C@@H](CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC1C(CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Synonyms

pyranicin

Origin of Product

United States

Synthetic Strategies and Methodologies for Pyranicin

Retrosynthetic Analyses and Key Disconnections in Pyranicin Synthesis

Retrosynthetic analyses of this compound have consistently converged on strategies involving the disconnection of the molecule into two primary fragments: the central tetrahydropyran (B127337) (THP) core and the butenolide side chain nih.govresearchgate.netorganic-chemistry.org. This fragment-based approach allows for the independent elaboration of stereocenters within each segment before their final union.

One common retrosynthetic strategy, exemplified by Phillips' approach, envisions splitting the molecule into a left-hand fragment containing the pyran ring and a right-hand butenolide fragment organic-chemistry.org. Another prominent disconnection involves a tandem ring-closing metathesis (RCM) and cross-metathesis (CM) strategy, where the THP ring is formed via RCM, and the THP and butenolide fragments are subsequently joined through CM nih.govacs.org. This highlights the importance of olefin metathesis in forming the carbon backbone and cyclic ether.

Takahashi's retrosynthetic plan, for instance, also relies on the formation of two main fragments: a central tetrahydropyran core and a butenolide fragment researchgate.netbeilstein-journals.org. Similarly, Rein's group (Strand and Rein) employed a convergent strategy that leveraged asymmetric Horner-Wadsworth-Emmons (HWE) reactions and a zinc-mediated coupling for the assembly of the core structure acs.orgacs.orgdiva-portal.org.

Total Synthesis Approaches to this compound

The total synthesis of this compound has been achieved through various sophisticated methodologies, each contributing to the understanding of complex molecule construction and stereocontrol.

The first total synthesis of this compound (CID: 11394142) was accomplished by Nakata and Takahashi nih.govbeilstein-journals.org. Subsequent reports by Rein, Makabe, and Phillips further contributed to the early synthetic landscape of this challenging natural product nih.gov.

A notable first-generation synthesis by Phillips (Griggs and Phillips) employed an Achmatowicz oxidation-Kishi reduction sequence for the construction of the pyranone intermediate, which served as a precursor to the THP core nih.govorganic-chemistry.org. For the butenolide fragment, Phillips utilized a carbonylative lactonization procedure, a method developed by Stille and Hoye organic-chemistry.org. The final coupling of these two complex fragments was achieved through an alkyl-alkyl Suzuki coupling, a methodology developed by Greg Fu, which effectively joined a primary alkyl bromide with an alkyl borane (B79455) organic-chemistry.org.

Another early stereocontrolled convergent synthesis by Rein (Strand and Rein) utilized asymmetric Horner-Wadsworth-Emmons (HWE) reactions to access key intermediates acs.orgacs.org. This synthesis also incorporated Carreira's zinc-mediated asymmetric acetylide addition to install crucial stereocenters, particularly the C10/C15 1,6-diol motif acs.org.

Many successful total syntheses of this compound have adopted convergent and modular strategies, allowing for the independent synthesis of complex fragments and their efficient late-stage coupling. This approach enhances synthetic efficiency and flexibility, particularly when dealing with highly stereodefined targets.

Phillips' synthesis is explicitly described as modular, highlighting its efficiency nih.govcolab.ws. The strategy involved the construction of the C7–C32 pyran-containing domain and the butenolide fragment, which were then coupled nih.gov.

The convergent synthesis reported by Rein (Strand and Rein) is characterized by its stereocontrol and the use of asymmetric HWE reactions for fragment construction acs.orgacs.orgdiva-portal.orgacs.org. Their approach also featured a stereoconvergent palladium-catalyzed substitution to install the C4 stereocenter, and a divergent strategy employing stereoselective zinc-mediated alkynylations for forming 1,4- and 1,6-diols acs.orgdiva-portal.org.

A highly convergent total synthesis also involved the construction of key fragments using asymmetric glycolate (B3277807) aldol (B89426) and alkylation reactions, followed by ring-closing metatheses. A cross-metathesis reaction was then utilized to convergently construct the backbone of the natural product nih.govacs.org.

The successful total synthesis of this compound heavily relies on the efficient and stereoselective construction of its constituent fragments.

The tetrahydropyran (THP) core (CID: 10427) of this compound is a key structural element, and its stereoselective construction has been a central focus of synthetic efforts.

One approach involved using carbohydrate precursors, specifically 2,3,4,6-tetra-O-acetyl D-glucal (CID: 168058), for the synthesis of the central THP fragment. This was achieved in 10 steps, with key transformations including a Ferrier-type rearrangement and oxidative cyclization researchgate.net.

Phillips' group constructed the THP-containing domain starting from commercially available furan (B31954) (CID: 8021). Key steps included the addition of dodecylmagnesium bromide to yield furfuryl alcohol, followed by a Sharpless asymmetric kinetic resolution to produce a pyranone hemiacetal. An immediate Kishi reduction of this hemiacetal with triisopropylsilane (B1312306) (i-Pr₃SiH) in the presence of BF₃·OEt₂ afforded the desired pyran as a single diastereoisomer (>20:1 by ¹H NMR analysis) nih.gov. This sequence, known as an Achmatowicz oxidation-Kishi reduction, is a powerful method for pyranone assembly nih.govorganic-chemistry.org.

Another strategy for the THP derivative involved the asymmetric desymmetrization of a meso-dialdehyde (e.g., derived from cyclohexadiene (CID: 7927)), utilizing asymmetric Horner-Wadsworth-Emmons (HWE) olefination acs.orgacs.orgdiva-portal.orgacs.org. The three stereocenters in the left-hand THP ring were also installed via sequential chiral auxiliary-mediated aldol reactions nih.govacs.org.

Method for THP Core ConstructionStarting MaterialKey Reactions/StepsYield/DiastereoselectivityReference
Carbohydrate-based2,3,4,6-tetra-O-acetyl D-glucal (CID: 168058)Ferrier-type rearrangement, Oxidative cyclization10 steps researchgate.net
Furan-based (Phillips)Furan (CID: 8021)Achmatowicz oxidation, Kishi reduction>20:1 diastereoselectivity (pyran) nih.govorganic-chemistry.org
Desymmetrization (Rein/Strand)meso-dialdehyde (from cyclohexadiene, CID: 7927)Asymmetric HWE olefination- acs.orgacs.orgdiva-portal.orgacs.org
Aldol reactions-Chiral auxiliary-mediated aldol reactions- nih.govacs.org

The butenolide moiety (CID: 66986) is another essential fragment of this compound, and its stereoselective synthesis has been approached through various routes.

One method for constructing the butenolide fragment involved starting from diacetyl-L-rhamnal (CID: 168078), employing a ring contraction strategy over 14 steps researchgate.net.

Phillips' synthesis of the butenolide ring was achieved through an asymmetric alkylation/ring-closing metathesis (RCM) strategy nih.govacs.orgnih.gov. This involved the synthesis of an acrylate (B77674) (CID: 6586) intermediate, which began with the asymmetric alkylation of p-methoxybenzylglycolyloxazolidinone (CID: 10078877) with an allylic iodide, yielding a protected allyl alcohol with high diastereoselectivity (>95:5) nih.gov. The butenolide ring was then formed via esterification of acrylic acid with (S)-3-buten-2-ol (CID: 167389) followed by RCM nih.gov.

Alternatively, Phillips' group utilized a carbonylative lactonization procedure, a method developed by Stille and Hoye, to build the chiral butenolide fragment organic-chemistry.org.

Rein's group constructed the butenolide fragment using a stereoconvergent reaction sequence that included a parallel kinetic HWE resolution followed by a palladium-catalyzed allylic substitution acs.orgacs.org.

Method for Butenolide Moiety ConstructionStarting MaterialKey Reactions/StepsDiastereoselectivity/YieldReference
Carbohydrate-basedDiacetyl-L-rhamnal (CID: 168078)Ring contraction14 steps researchgate.net
Asymmetric Alkylation/RCM (Phillips)p-methoxybenzylglycolyloxazolidinone (CID: 10078877), Allylic iodideAsymmetric alkylation, RCM>95:5 diastereoselectivity nih.govacs.org
Carbonylative Lactonization (Phillips)-Palladium-catalyzed carbonylative lactonization- organic-chemistry.org
HWE/Pd-catalyzed substitution (Rein/Strand)Racemic aldehydeParallel kinetic HWE resolution, Pd-catalyzed allylic substitution- acs.orgacs.org

Convergent and Modular Strategies in this compound Synthesis

Inter-Fragment Coupling Methodologies in this compound Synthesis

The construction of this compound typically involves the strategic union of distinct molecular fragments, often a tetrahydropyran core and a butenolide fragment, along with a long alkyl chain. Various inter-fragment coupling methodologies have been employed to achieve this complex molecular assembly, ensuring the correct connectivity and stereochemistry.

One prominent strategy involves the use of tandem ring-closing metathesis (RCM) and cross-metathesis (CM) reactions. In one reported asymmetric total synthesis, the this compound carbon backbone was envisioned to arise from a tandem RCM-CM reaction sequence. This approach aimed to close the tetrahydropyran ring from a triene precursor while concurrently joining the tetrahydropyran unit and the butenolide fragment nih.govwikipedia.org. Specifically, a ring-closed monomer, obtained from the RCM of a triene using Grubbs second-generation catalyst, was subsequently subjected to cross-metathesis with the butenolide fragment using the Hoveyda-Grubbs catalyst, achieving the desired coupling in moderate yield based on recovered starting material nih.govwikipedia.org.

Another effective inter-fragment coupling approach in this compound synthesis is the Wittig reaction . In the first total synthesis of this compound, a Wittig reaction between a phosphonium (B103445) salt derived from the THP derivative and a butenolide fragment was employed at low temperatures to form the carbon backbone, followed by reduction and deprotection steps lookchem.comthegoodscentscompany.com.

Furthermore, transition metal-catalyzed coupling reactions , particularly alkyl-alkyl Suzuki coupling, have proven instrumental. In a modular synthesis of this compound, a key feature was the application of Fu's alkyl-alkyl Suzuki coupling for subunit union wikipedia.orgworthington-biochem.com. This method involved coupling a primary alkyl bromide with an alkyl borane, which was generated in situ via hydroboration of a terminal olefin worthington-biochem.comthegoodscentscompany.com. This palladium-catalyzed coupling reaction was successful under mild conditions, showcasing its utility in constructing the complete carbon backbone worthington-biochem.comthegoodscentscompany.com.

Stereoselective and Enantioselective Approaches to this compound

Given the numerous stereocenters in this compound, stereoselective and enantioselective synthetic approaches are paramount to obtain the natural product in its correct absolute configuration. Researchers have utilized a diverse array of methodologies to control stereochemistry throughout the synthesis.

Asymmetric Alkylation and Aldol Reactions in this compound Assembly

Asymmetric alkylation and aldol reactions are fundamental tools for introducing stereocenters with high fidelity. In the asymmetric total synthesis of this compound, the butenolide ring was constructed via an asymmetric alkylation/ring-closing metathesis strategy nih.govwikipedia.org. Additionally, the three stereocenters within the left-hand tetrahydropyran ring were installed through sequential chiral auxiliary-mediated aldol reactions nih.govwikipedia.org. For instance, an asymmetric glycolate aldol addition between a benzylglycolyloxazolidinone and a tridecanal (B79276) provided an aldol adduct with good yield and excellent diastereoselectivity, establishing early stereocenters nih.govwikipedia.org. The synthesis of the acrylate precursor for the butenolide also involved the installation of a key stereocenter via asymmetric alkylation of a p-methoxybenzylglycolyloxazolidinone with an allylic iodide, yielding the protected allyl alcohol with high diastereoselectivity (>95:5) nih.gov.

Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) in this compound Synthesis

RCM and CM reactions are powerful tools for forming carbon-carbon double bonds and cyclic structures, often with excellent stereocontrol. As highlighted previously, a sequential RCM-CM strategy was central to the convergent construction of this compound's backbone nih.govwikipedia.org. The tetrahydropyran ring was closed via RCM of a triene precursor, followed by a cross-metathesis reaction to unite the newly formed THP unit with the butenolide fragment nih.govwikipedia.org. This tandem approach allowed for the efficient assembly of the complex polyether chain.

Horner-Wadsworth-Emmons (HWE) Reactions in this compound Stereocontrol

Horner-Wadsworth-Emmons (HWE) reactions are widely used for the stereoselective formation of alkenes. In the stereocontrolled convergent synthesis of this compound, asymmetric HWE reactions were crucial for accessing key intermediates. These reactions were utilized in the asymmetric desymmetrization of a meso-dialdehyde to obtain the tetrahydropyran derivative. Furthermore, a stereoconvergent reaction sequence involving a parallel kinetic HWE resolution was employed to construct the butenolide fragment, allowing for the transformation of a racemic mixture into a single stereoisomer of the product.

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Beyond the alkyl-alkyl Suzuki coupling mentioned in inter-fragment coupling, other transition metal-catalyzed reactions contribute to this compound's stereoselective synthesis. Palladium-catalyzed allylic substitution has been used in conjunction with HWE reactions in a stereoconvergent sequence to install specific stereocenters. Additionally, a Cl₂Pd(CH₃CN)₂-catalyzed diastereoselective cyclization of an allylic ester was identified as a key step in another total synthesis of this compound. These reactions enable the formation of complex carbon frameworks with precise control over the newly formed stereocenters.

Carbohydrate Precursors in this compound Synthesis

The inherent chirality of carbohydrate precursors makes them attractive starting materials for the enantioselective synthesis of complex natural products like this compound. A simple and efficient pathway for the total synthesis of this compound and 4-epi-Pyranicin has been described, utilizing carbohydrates as chiral raw materials for the first time. The general synthetic strategy involved forming two main fragments: a central tetrahydropyran core constructed from 2,3,4,6-tetra-O-acetyl D-glucal via Ferrier-type rearrangement and oxidative cyclization, and a butenolide fragment obtained from diacetyl-L-rhamnal through a ring contraction strategy. This approach leverages the pre-existing stereochemistry of the carbohydrates to guide the formation of this compound's stereocenters.

Divergent Syntheses of this compound and Related Acetogenins (B1209576)

Divergent synthetic strategies offer significant advantages in accessing multiple natural products or their stereoisomers from common late-stage intermediates, thereby streamlining the synthetic process. A notable divergent approach to nonclassical annonaceous acetogenins, including this compound and pyragonicin (B1244426), has been reported nih.gov. This strategy allows for the synthesis of structurally related compounds from a shared synthetic pathway up to a certain point, after which different reaction conditions or reagents are applied to yield distinct final products.

The construction of key elements in this divergent synthesis relied on asymmetric HWE reactions, including the desymmetrization of a meso-dialdehyde and a parallel kinetic resolution of a racemic aldehyde nih.gov. A stereoconvergent Pd-catalyzed substitution was employed to install the C4 stereocenter with different orthogonal protective groups nih.gov. A crucial aspect of the divergence involved the formation of 1,4- and 1,6-diols, which was achieved using stereoselective zinc-mediated alkynylations for the completion of the core structures nih.gov. This methodology was further expanded to enable the divergent synthesis of all stereoisomers of the 2,3,6-trisubstituted tetrahydropyran subunit nih.gov.

Pyragonicin, a structurally related nonclassical acetogenin (B2873293), was also synthesized using this divergent strategy from common late-stage intermediates shared with this compound nih.gov. The stereoselective coupling reaction towards pyragonicin was particularly notable for proceeding with highly functionalized fragments nih.gov.

The table below summarizes key methodologies and features in the divergent synthesis of this compound and pyragonicin, highlighting the commonalities and points of divergence.

Table 1: Key Methodologies in Divergent Synthesis of this compound and Pyragonicin

Synthetic Step / FeatureThis compound PathwayPyragonicin PathwayCommonality / Divergence
Initial Building Blocks Asymmetric HWE reactions, desymmetrization of meso-dialdehyde, parallel kinetic HWE resolution nih.govAsymmetric HWE reactions, desymmetrization of meso-dialdehyde, parallel kinetic HWE resolution nih.govCommon
C4 Stereocenter Installation Stereoconvergent Pd-catalyzed substitution with orthogonal protective groups nih.govStereoconvergent Pd-catalyzed substitution with orthogonal protective groups nih.govCommon
Diol Formation Stereoselective Zn-mediated alkynylations for 1,4- and 1,6-diols nih.govStereoselective Zn-mediated alkynylations for 1,4- and 1,6-diols nih.govDivergent application for specific diol motifs
Core Structure Completion Specific reaction sequences for this compound's unique side chain and overall architecture nih.govSpecific reaction sequences for pyragonicin's unique side chain and overall architecture nih.govDivergent
Tetrahydropyran Subunit Synthesis of specific 2,3,6-trisubstituted THP stereoisomers nih.govSynthesis of specific 2,3,6-trisubstituted THP stereoisomers nih.govDivergent synthesis of all stereoisomers

Molecular Mechanisms of Pyranicin Biological Activity

Pyranicin as an Inhibitor of Mitochondrial Complex I

This compound is recognized as a potent inhibitor of mitochondrial Complex I, also known as NADH-ubiquinone oxidoreductase cenmed.comthegoodscentscompany.comwikidata.orgnih.govwikipedia.orgnih.govwu.ac.thscribd.com. This inhibitory action is a hallmark of many annonaceous acetogenins (B1209576), which are known for their ability to disrupt cellular energy production cenmed.comscribd.com.

Impact on NADH-Ubiquinone Oxidoreductase Activity

The primary target of this compound within the mitochondria is NADH-ubiquinone oxidoreductase, the first enzyme complex in the electron transport chain cenmed.comthegoodscentscompany.comwikidata.orgnih.govnih.govwu.ac.thscribd.com. By inhibiting this enzyme, this compound directly interferes with the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation cenmed.com. Research findings indicate that this compound exhibits significant inhibitory activity against bovine heart mitochondrial Complex I, with an inhibitory concentration 50% (IC50) value of 7.5 nM nih.gov. While potent, its inhibitory effect was observed to be slightly less pronounced compared to some other mono-tetrahydrofuran (THF) acetogenins, such as cis-solamin (B1254054) or annonacin (B1665508) thegoodscentscompany.comwikidata.orgnih.govnih.gov.

Table 1: this compound's Inhibitory Activity on Mitochondrial Complex I

TargetIC50 (nM)Reference
Bovine Heart Mitochondrial Complex I7.5 nih.gov

Disruption of Cellular ATP Production Pathways

The inhibition of mitochondrial Complex I by this compound leads to a significant disruption of cellular ATP production pathways cenmed.comwikipedia.orgscribd.com. Adenosine (B11128) triphosphate (ATP) serves as the fundamental energy currency of the cell, essential for numerous metabolic processes. By blocking the electron transport chain at Complex I, this compound impedes oxidative phosphorylation, the primary mechanism by which cells generate ATP under aerobic conditions. This "ATP-starving" effect is considered a major contributor to the cytotoxic effects observed with this compound, ultimately leading to cellular apoptosis or programmed cell death cenmed.com. The reduction in ATP synthesis impairs vital cellular functions, making cells, particularly rapidly proliferating ones like cancer cells, highly susceptible to its effects scribd.com.

Effects on Mammalian and Insect Electron Transport Systems

Annonaceous acetogenins, including this compound, are known to exert their inhibitory effects on mitochondrial Complex I across a range of organisms, impacting both mammalian and insect electron transport systems cenmed.com. This broad-spectrum activity underscores their potential not only as cytotoxic agents against mammalian cells but also as effective anti-feedant and pesticidal compounds cenmed.com. Studies employing bovine heart mitochondrial Complex I serve as a model for understanding its impact on mammalian systems thegoodscentscompany.comwikidata.orgnih.govnih.govwu.ac.th. The disruption of the electron transport chain in the mitochondria is a conserved mechanism that contributes to the diverse biological activities of these compounds nih.gov.

This compound Inhibition of DNA Metabolism Enzymes

Modulation of DNA Polymerase Activities (Alpha, Beta, Lambda, Gamma, Delta, Epsilon, Eta, Iota, Kappa, TdT)

This compound has been identified as a potent inhibitor of various animal DNA polymerases (pols) nih.govnih.gov. Detailed research findings indicate its strong inhibitory effects on specific mammalian DNA polymerases. For instance, this compound effectively inhibits human DNA polymerase α, β, and λ, with notable IC50 values. The inhibitory effect on human DNA polymerase λ was particularly pronounced nih.gov. Furthermore, studies have demonstrated that this compound inhibits animal DNA polymerases from fish (cherry salmon) pol δ, and insect (fruit fly) pols α, δ, and ε, at concentrations comparable to those effective against mammalian polymerases nih.gov. However, this compound did not significantly affect the activities of DNA polymerases from plants (e.g., cauliflower pols I and II) or prokaryotes (e.g., E. coli pol I Klenow fragment, Taq pol, T4 pol) nih.gov. While the eukaryotic genome encodes a wide array of DNA polymerases, including Gamma, Epsilon, Eta, Iota, Kappa, and Terminal deoxynucleotidyl transferase (TdT) nih.govnih.gov, specific inhibitory data for this compound against all these individual types were not explicitly detailed in the available research findings.

Table 2: this compound's Inhibitory Activity on DNA Polymerases

DNA PolymeraseIC50 (µM)OriginReference
Human Pol α5.3Mammalian nih.gov
Human Pol β9.6Mammalian nih.gov
Human Pol λ2.3Mammalian nih.gov
Fish Pol δ~2.3-15.8Animal nih.gov
Insect Pol α~2.3-15.8Animal nih.gov
Insect Pol δ~2.3-15.8Animal nih.gov
Insect Pol ε~2.3-15.8Animal nih.gov

Inhibition of DNA Topoisomerase Activities (Type I and Type II)

In addition to DNA polymerases, this compound also demonstrates inhibitory activity against human DNA topoisomerases, specifically Type I and Type II nih.govnih.gov. DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, playing vital roles in DNA replication, transcription, recombination, and chromosomal segregation nih.govnih.gov. This compound was found to be the most potent inhibitor among tested acetogenins against human topoisomerases I and II nih.gov. The IC50 values for this compound's inhibition of human topoisomerase I and II were determined to be 5.0 μM and 7.5 μM, respectively nih.govnih.gov. This inhibition of DNA topoisomerase activities, alongside DNA polymerase inhibition, contributes to this compound's ability to block DNA replication, induce cell cycle arrest, and ultimately lead to apoptosis in susceptible cells nih.gov.

Table 3: this compound's Inhibitory Activity on DNA Topoisomerases

DNA TopoisomeraseIC50 (µM)Reference
Human Topoisomerase I5.0 nih.govnih.gov
Human Topoisomerase II7.5 nih.govnih.gov

Interference with DNA Replication Processes

This compound has been identified as a potent inhibitor of both DNA polymerases (pols) and DNA topoisomerases (topos), enzymes critical for DNA replication and maintenance. Studies have demonstrated that this compound strongly inhibits various mammalian DNA polymerases, including replicative pols α, δ, and ε, as well as repair/recombination-related pols such as β, γ, η, ι, κ, and λ, and terminal deoxynucleotidyl transferase (TdT). nih.govnih.govnih.gov Among these, this compound exhibits the strongest inhibitory effect on human DNA polymerase λ. nih.govnih.gov

In addition to DNA polymerases, this compound also potently inhibits human DNA topoisomerase I and II activities. nih.govnih.govuni.lu DNA topoisomerases are essential for controlling the topological state of DNA, playing vital roles in DNA replication, transcription, and chromosomal segregation. nih.gov The inhibition of these enzymes by this compound directly impedes the incorporation of thymidine (B127349) into cells, serving as a clear indicator that the compound effectively blocks DNA replication. nih.govuni.lu This suggests that this compound's mechanism of action involves targeting the primary steps of DNA synthesis, with its effects on human promyelocytic leukemia cells (HL-60) implying a nuclear distribution and a primary influence on replicative DNA polymerases. nih.gov

The inhibitory concentrations (IC50) of this compound against various DNA polymerases and topoisomerases are detailed in Table 1.

Table 1: Inhibitory Concentrations (IC50) of this compound on DNA Polymerases and Topoisomerases

Enzyme TargetIC50 (µM) [Reference]
Calf DNA Polymerase α5.3 nih.govnih.gov
Rat DNA Polymerase β9.6 nih.govnih.gov
Human DNA Polymerase λ2.3 nih.govnih.gov
Mammalian DNA Polymerases5.9-15.8 nih.govnih.gov
Human Topoisomerase I5.0-7.5 nih.govnih.govuni.lu
Human Topoisomerase II5.0-7.5 nih.govnih.govuni.lu

Cell Cycle Perturbations Induced by this compound (G1, G2/M Phases)

This compound significantly perturbs the cell cycle progression in human cancer cells. Specifically, it has been shown to induce cell cycle arrest at both the G1 and G2/M phases in HL-60 promyelocytic leukemia cells. nih.govnih.govuni.lu The G1 phase is a critical preparatory stage for cell division, while the G2/M phase encompasses the final preparations for mitosis and the division itself. nih.govplantaedb.comnih.gov This arrest is a direct consequence of this compound's inhibitory effects on DNA polymerases and topoisomerases, which are indispensable for orderly cell cycle progression. nih.govuni.lu By halting cells at these checkpoints, this compound prevents uncontrolled proliferation, a hallmark of cancer. nih.gov

This compound-Induced Apoptosis in Cellular Models

Beyond its effects on DNA replication and cell cycle, this compound is a potent inducer of apoptosis in cellular models. Studies on human cancer cell lines, particularly the HL-60 promyelocytic leukemia cell line, have consistently demonstrated that this compound triggers programmed cell death. nih.govnih.govnih.govuni.lu Apoptosis is a highly regulated biological process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation, ultimately leading to the elimination of damaged or unwanted cells. nih.govresearchgate.net The induction of apoptosis by this compound underscores its potential as a cytotoxic agent against cancer cells. The median lethal dose (LD50) for this compound against HL-60 cells is 9.4 µM. nih.govnih.govuni.lu

Table 2: Cytotoxicity of this compound on HL-60 Human Cancer Cells

Cell LineLD50 (µM) [Reference]
HL-609.4 nih.govnih.govuni.lu

Comparative Mechanistic Studies with other Annonaceous Acetogenins

This compound belongs to the broader class of Annonaceous acetogenins, a group of natural products known for their diverse biological activities, including potent antitumor effects. uni.luchem960.com Comparative studies have highlighted this compound's superior inhibitory capabilities among several synthesized natural and non-natural acetogenins. nih.govnih.govuni.lu

In a comparative analysis involving mucocin (B1229987) (compound 1), jimenezin (B1249258) (compound 2), 19-epi jimenezin (compound 3), muconin (B1243404) (compound 4), this compound (compound 5), pyragonicin (B1244426) (compound 6), 10-epi pyragonicin (compound 7), and a γ-lactone (compound 8), this compound consistently emerged as the strongest inhibitor of animal DNA polymerases and human topoisomerases. nih.govnih.govuni.lu The cytotoxic effect of these compounds on HL-60 human cancer cells mirrored their inhibitory tendencies against mammalian DNA polymerases. nih.govnih.gov The order of cytotoxicity observed was this compound > Pyragonicin > 10-epi pyragonicin > Muconin > 19-epi jimenezin > Jimenezin > Mucocin > 3-hydroxy-4-methyl-2-tetradecyl-4-butanolide. nih.govnih.gov

Notably, this compound (compound 5) and pyragonicin (compound 6) demonstrated strong inhibition of both DNA polymerases and topoisomerases. In contrast, 10-epi pyragonicin (compound 7) showed moderate inhibition, while mucocin (compound 1), jimenezin (compound 2), 19-epi jimenezin (compound 3), muconin (compound 4), and the γ-lactone (compound 8) did not significantly affect the activities of these enzymes or HL-60 cell growth. en-academic.com These findings suggest that the presence of tetrahydrofuran (B95107) (THF) and/or tetrahydropyran (B127337) (THP) rings, along with a specific molecular length (approximately 33-38 Å), are crucial structural features for the inhibitory activities of these acetogenins. nih.govnih.gov While many Annonaceous acetogenins are known to inhibit mitochondrial complex I, leading to ATP deprivation and apoptosis, the primary mechanism elucidated for this compound in these studies focuses on its direct interference with DNA polymerase and topoisomerase activities. uni.luchem960.comnih.gov

Structure Activity Relationship Sar Studies and Analogue Development of Pyranicin

Elucidation of Structural Determinants for Pyranicin’s Biological Potency

The potent biological activity of this compound is attributed to its unique chemical architecture, which includes a tetrahydropyran (B127337) (THP) ring, a butenolide moiety, and a long alkyl chain. Research comparing this compound to other acetogenins (B1209576) has highlighted the importance of the central ring system. While many acetogenins feature one or two tetrahydrofuran (B95107) (THF) rings, this compound is a member of a smaller subgroup that contains a single THP ring. spandidos-publications.com

Comparative studies have shown that the presence and nature of this heterocyclic core are critical for activity. For instance, compounds lacking any central ring structure are generally inactive. The THP ring in this compound appears to be a key contributor to its ability to inhibit DNA polymerases and topoisomerases, and consequently, its cytotoxicity against cancer cells. spandidos-publications.com

Synthesis and Evaluation of this compound Analogues and Derivatives

While extensive SAR studies focusing solely on a wide range of systematically modified this compound analogues are not abundantly available in the public domain, valuable insights can be drawn from comparative studies of naturally occurring and synthesized acetogenins that share structural similarities with this compound.

The significance of the THP ring is underscored when comparing this compound to acetogenins with different ring systems. For example, mucocin (B1229987) and jimenezin (B1249258), which contain both a THF and a THP ring, have been studied alongside this compound. While direct comparisons of cytotoxicity are complex, the potent activity of this compound, which possesses only a single THP ring, suggests that this moiety is sufficient for a high degree of biological action. spandidos-publications.com

Studies on other acetogenins indicate that the presence of a central oxygenated heterocyclic system is a prerequisite for cytotoxicity. Analogues lacking such a ring system are typically devoid of significant activity. This highlights the essential role of the THP ring in this compound as a central scaffold for orienting the other functional groups for optimal interaction with its molecular targets.

The α,β-unsaturated γ-lactone, or butenolide, moiety at the terminus of the this compound molecule is a common feature among acetogenins and is widely considered to be a crucial element for their biological activity. This functional group is believed to act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in target enzymes, such as those in the mitochondrial complex I.

While specific studies on this compound analogues with modified butenolide rings are limited, research on other acetogenins has shown that modifications to this part of the molecule can drastically alter its biological profile. For instance, saturation of the double bond or removal of the lactone ring typically leads to a significant reduction or complete loss of cytotoxicity. This suggests that the butenolide moiety is an indispensable component for the biological potency of this compound.

The long alkyl chain of this compound is believed to be involved in the lipophilic interactions that facilitate the molecule's transport across cell membranes and its binding to the hydrophobic regions of its target proteins. While specific studies varying the alkyl chain length of this compound have not been extensively reported, research on other classes of bioactive lipids suggests that an optimal chain length is often required for maximal activity.

Stereochemical Influence on this compound Activity Profiles

The influence of stereochemistry on the biological activity of this compound is profound. This is clearly demonstrated in comparative studies with its stereoisomers and related compounds. For instance, Pyragonicin (B1244426), which shares a similar structure with this compound but differs in the stereochemistry at certain positions, exhibits strong inhibitory effects on DNA polymerases and topoisomerases, comparable to this compound. spandidos-publications.com

However, subtle changes in stereochemistry can lead to significant differences in potency. A study comparing Pyragonicin with its 10-epi-Pyragonicin isomer revealed that the latter showed only moderate inhibitory activity. spandidos-publications.com This indicates that the specific configuration at the C-10 position is important for the molecule's activity.

Similarly, a comparison between jimenezin and its 19-epi-jimenezin analogue showed that the epi-isomer was inactive. spandidos-publications.com These findings underscore the high degree of stereospecificity required for the biological activity of this class of compounds. The precise three-dimensional arrangement of the functional groups is crucial for the molecule to fit into the binding site of its target enzymes and exert its inhibitory effects.

The following table summarizes the biological activities of this compound and related acetogenins, highlighting the influence of their structural and stereochemical differences.

CompoundCore StructureKey Stereochemical FeaturesInhibition of DNA Pol α (IC50 µM)Inhibition of DNA Topo I (IC50 µM)Cytotoxicity (LD50 µM against HL-60 cells)
This compound Single THP-5.09.69.4
PyragonicinSingle THP-StrongStrongStrong
10-epi-PyragonicinSingle THPEpimer at C-10ModerateModerateModerate
MucocinTHF-THP-No EffectNo EffectNo Effect
JimenezinTHF-THP-No EffectNo EffectNo Effect
19-epi-JimenezinTHF-THPEpimer at C-19No EffectNo EffectNo Effect
Muconin (B1243404)bis-THF-No EffectNo EffectNo Effect

Table 1. Comparative biological activities of this compound and related acetogenins. Data sourced from spandidos-publications.com.

Analytical Methodologies for Pyranicin Characterization in Research

Spectroscopic Techniques for Pyranicin Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of complex organic molecules like this compound, providing detailed information about atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely applied to confirm the molecular structure of synthetic and natural this compound. nih.gov NMR is considered a definitive verification method for new compounds and is often a prerequisite for publication in organic chemistry journals.

¹H NMR provides information on the number, type, and connectivity of hydrogen atoms, yielding characteristic chemical shifts and coupling patterns that are indicative of the molecular environment. For this compound, ¹H NMR spectra of synthetic material have been reported to match those of the natural product, confirming the successful synthesis and structural integrity. nih.gov Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton, with each unique carbon atom resonating at a specific chemical shift, aiding in the determination of the compound's backbone and functional group presence. nih.gov

While specific detailed ¹H and ¹³C NMR chemical shift data for this compound are typically found in the experimental sections of primary research articles, general findings indicate that the spectroscopic data of synthetic this compound are in good agreement with previously reported values for both natural and other synthetic forms. Beyond one-dimensional NMR, advanced two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish comprehensive through-bond and through-space correlations, providing robust evidence for the complete assignment of complex molecular structures.

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for this compound characterization, primarily used to determine its exact molecular mass and elemental composition. HRMS provides a highly accurate mass-to-charge (m/z) ratio, which can be used to deduce the precise molecular formula of the compound, differentiating it from compounds with similar nominal masses but different elemental compositions.

For this compound, HRMS data of synthetic material have been reported to be consistent with those of the natural product, confirming its molecular formula. nih.gov This technique is particularly valuable in the synthesis of complex natural products, where the final compound's identity must be unequivocally confirmed. Tandem mass spectrometry (MS/MS) approaches can further be utilized to generate fragmentation patterns, which provide additional structural information by breaking down the molecule into smaller, characteristic ions. This fragmentation data, when combined with NMR, significantly enhances the confidence in structural assignments.

Chromatographic Techniques for this compound Purity and Isolation

Chromatographic techniques are essential for the purification and isolation of this compound, both from natural sources and during its multi-step chemical synthesis. These methods enable the separation of this compound from impurities, precursors, by-products, and other structurally similar compounds.

Common chromatographic methods employed in this compound research include:

Column Chromatography: Flash column chromatography, often utilizing silica (B1680970) gel as the stationary phase, is a widely used technique for the purification of this compound and its synthetic intermediates. While silica gel is common, it has been noted that for some related compounds, purification by silica gel chromatography can lead to decomposition, in which case chromatography with basic alumina (B75360) may provide better separation and prevent degradation. The choice of solvent system (e.g., mixtures of hexane (B92381) and ethyl acetate) is optimized to achieve effective separation based on polarity differences.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (HPLC-MS or HPLC-HRMS), is a powerful tool for analyzing the purity of this compound and for its isolation. HPLC allows for high-resolution separation of components in a mixture, and the coupling with MS provides sensitive detection and molecular weight information for the separated analytes.

Exclusion Chromatography: This technique has been mentioned in the context of this compound purification and characterization, suggesting its utility in separating this compound based on molecular size.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound is a relatively large and non-volatile molecule, GC-MS is generally used for the analysis of more volatile compounds or for the characterization of volatile impurities or derivatives. Its application for this compound itself would likely involve derivatization to increase volatility.

These chromatographic methods are crucial not only for obtaining pure this compound for further study but also for monitoring reaction progress during synthesis and for quality control of the final product.

Future Directions in Pyranicin Research

Advanced Mechanistic Investigations at the Molecular Level

Advanced mechanistic investigations into Pyranicin's action at the molecular level represent a critical frontier. As a prominent member of the annonaceous acetogenin (B2873293) family, this compound is recognized as a powerful inhibitor of mitochondrial Complex I (NADH-ubiquinone oxidoreductase) within both mammalian and insect electron transport systems nih.govacs.orgdaneshyari.com. This inhibition is believed to lead to a depletion of adenosine (B11128) triphosphate (ATP), subsequently inducing apoptosis in highly energy-demanding cells, such as tumor cells nih.govthieme-connect.com.

Beyond its well-established role in mitochondrial inhibition, recent studies have revealed additional layers to this compound's mechanism. It exhibits selective in vitro cytotoxicity against human pancreatic adenocarcinoma (PACA-2) cell lines, with an ED50 of 1.3 × 10⁻³ µg/mL, demonstrating potency significantly higher than adriamycin beilstein-journals.org. Furthermore, this compound has shown in vivo cytotoxicity against promyelocytic leukemia (HL-60) cells, with an LD50 of 9.4 µM nih.govspandidos-publications.com. This effect is alternatively attributed to its ability to inhibit DNA polymerase and topoisomerase, leading to cell cycle arrest at the G2/M and G1 phases and preventing thymidine (B127349) incorporation into cells, ultimately inducing apoptosis nih.govspandidos-publications.com.

Future research will focus on elucidating the precise molecular interactions between this compound and its targets. This includes detailed structural studies to map binding sites on mitochondrial Complex I and to understand the conformational changes induced by this compound. Furthermore, investigations will aim to clarify the interplay and hierarchy between Complex I inhibition and the observed inhibition of DNA polymerase and topoisomerase. Understanding these intricate molecular events will be crucial for fully harnessing this compound's therapeutic potential.

Table 1: this compound's Cytotoxic Activity Against Cancer Cell Lines

Cell LineActivity (ED50/LD50)Reference
PACA-2 (Pancreatic Adenoma)1.3 × 10⁻³ µg/mL beilstein-journals.org
HL-60 (Promyelocytic Leukemia)9.4 µM spandidos-publications.com

Development of Novel and Efficient Synthetic Routes for this compound Analogues

The structural complexity and potent biological activity of this compound have made it a significant target for total synthesis. Several groups have successfully achieved the total synthesis of this compound, including those led by Nakata and Takahashi, Rein, Makabe, and Phillips nih.govnih.govacs.orgdaneshyari.comresearchgate.netcolab.wsacs.orgnih.govorganic-chemistry.org. These synthetic efforts have employed diverse and sophisticated strategies.

Key synthetic methodologies include:

Butenolide Ring Construction: Asymmetric alkylation combined with ring-closing metathesis (RCM) has been a successful approach nih.gov.

Tetrahydropyran (B127337) (THP) Ring Stereocenter Installation: Sequential chiral auxiliary-mediated aldol (B89426) reactions have been utilized to establish the three stereocenters within the THP ring nih.gov.

Carbon Backbone Assembly: Tandem RCM-cross metathesis (CM) strategies have been developed to close the THP ring and concurrently join the THP unit with the butenolide fragment nih.gov.

Pyranone Assembly: The Achmatowicz oxidation-Kishi reduction sequence has been employed to construct the pyranone from a furan (B31954) precursor nih.govcolab.wsorganic-chemistry.org.

Fragment Coupling: Alkyl-alkyl Suzuki coupling has proven effective for uniting different subunits nih.govcolab.wsorganic-chemistry.org.

Stereoselective Approaches: Asymmetric Horner-Wadsworth-Emmons (HWE) reactions, including desymmetrization of meso-dialdehydes and parallel kinetic resolution, have been instrumental acs.orgacs.orgnih.gov. Stereoselective Zn-mediated alkynylations have also been applied for constructing 1,4- and 1,6-diol motifs acs.orgnih.govdiva-portal.org.

Carbohydrate Precursors: Carbohydrates have been successfully utilized as chiral raw materials for the stereoselective total synthesis of this compound and its epimers researchgate.netgdch.app.

Exploration of this compound Biosynthetic Pathways

This compound belongs to the annonaceous acetogenin family, a class of C35 or C37 polyketide-derived secondary metabolites found in plants of the Annonaceae family thieme-connect.com. These compounds are generally characterized by a terminal γ-methylbutenolide ring, a long hydrophobic alkyl chain, and various oxygen-containing moieties, typically tetrahydrofuran (B95107) (THF) rings, but in the case of this compound, a tetrahydropyran (THP) ring nih.govdaneshyari.com. This compound is notable as one of only two known acetogenins (B1209576) to possess a THP ring nih.gov.

While the general polyketide origin of annonaceous acetogenins is understood, the specific enzymatic machinery and detailed steps involved in the biosynthesis of this compound, particularly the formation of its unique tetrahydropyran ring, remain largely unexplored. Given the rarity of the THP motif among acetogenins, dedicated research into this compound's biosynthetic pathway would be highly valuable. This could involve:

Genomic and Transcriptomic Studies: Identifying the genes and enzymes responsible for polyketide synthesis and post-PKS modifications specific to this compound in Goniothalamus giganteus.

Enzymatic Characterization: Isolating and characterizing the enzymes involved in the cyclization events that lead to the THP ring, as well as the enzymes responsible for the specific stereochemistry observed in this compound.

Isotopic Labeling Experiments: Using isotopically labeled precursors to trace the carbon skeleton and oxygen atoms through the biosynthetic pathway, providing insights into the sequence of reactions.

Understanding the biosynthesis of this compound could open avenues for biotechnological production, enabling sustainable access to this complex natural product and its derivatives through synthetic biology or metabolic engineering approaches.

Applications of this compound as a Chemical Biology Probe

Chemical probes are indispensable tools in chemical biology, serving as selective small-molecule modulators that bind to and alter the function of specific protein targets thermofisher.krpromega.comchemicalprobes.org. They are crucial for dissecting biological pathways, establishing the relationship between a molecular target and its broader biological consequences, and validating potential drug targets thermofisher.krpromega.com. This compound, with its well-defined and potent mechanisms of action, is an excellent candidate for development as a chemical biology probe.

This compound's utility as a probe stems from its ability to:

Potently Inhibit Mitochondrial Complex I: This makes it an invaluable tool for studying the role of mitochondrial bioenergetics in various cellular processes and disease states, such as cancer, neurodegeneration (e.g., Parkinsonism, where acetogenins have shown promising results), and parasitic infections nih.govacs.orgdaneshyari.comthieme-connect.com.

Inhibit DNA Polymerase and Topoisomerase: This dual action provides a unique opportunity to investigate the intricate connections between cellular energy metabolism and DNA replication/repair mechanisms spandidos-publications.com.

Exhibit Selective Cytotoxicity: Its selective effects on specific cancer cell lines (e.g., PACA-2, HL-60) allow for targeted studies into the vulnerabilities of these cancer types and the mechanisms of resistance beilstein-journals.orgnih.govspandidos-publications.com.

Future applications of this compound as a chemical biology probe include:

Target Validation and Pathway Elucidation: Using this compound and its rationally designed analogues to confirm the involvement of Complex I or DNA enzymes in specific disease phenotypes and to map downstream signaling pathways affected by their modulation thermofisher.krpromega.com.

Discovery of Novel Targets: Employing this compound in phenotypic screens to identify previously unrecognized cellular targets or pathways that are sensitive to its unique mechanism of action.

Understanding Drug Resistance: Leveraging this compound's potential to overcome multidrug resistance (MDR) in tumors, a known property of some annonaceous acetogenins, to uncover new strategies for treating resistant cancers acs.orgthieme-connect.com.

Development of Activity-Based Probes: Synthesizing this compound derivatives with clickable tags or reporter groups to directly visualize and quantify target engagement in live cells or in vivo nih.gov.

By serving as a precise molecular tool, this compound can significantly advance our understanding of fundamental biological processes and contribute to the identification and validation of new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyranicin, and how do reaction conditions influence yield and stereochemistry?

  • Methodology : this compound is synthesized via stereoselective pathways, primarily from carbohydrate precursors using Prins cyclization and ring-closing metathesis. Key variables include catalyst choice (e.g., Lewis acids), temperature, and solvent polarity. For reproducibility, document reaction times, purification steps (e.g., column chromatography), and spectroscopic validation (¹H/¹³C NMR, HRMS). Yield optimization requires iterative testing of stoichiometric ratios .
  • Experimental Design : Use fractional factorial designs to isolate critical parameters. Reference the European Journal of Organic Chemistry (2024) for baseline protocols .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodology : Combine ¹H/¹³C NMR, NOESY (for stereochemistry), and HRMS to confirm molecular structure. For novel derivatives, compare experimental data with computational predictions (DFT calculations). Ensure purity via HPLC (≥95%) and melting point analysis. Detailed spectral assignments must align with literature precedents .
  • Data Integrity : Archive raw spectral data in supplementary materials, adhering to Beilstein Journal guidelines for reproducibility .

Q. What in vitro biological activity assays are commonly used to evaluate this compound's pharmacological potential?

  • Methodology : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., kinases).
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure statistical robustness .

Advanced Research Questions

Q. What strategies address low yields in this compound synthesis due to competing reaction pathways?

  • Methodology :

  • Kinetic Control : Adjust temperature to favor desired intermediates (e.g., lower temps for Prins cyclization).
  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived) to suppress epimerization.
  • Computational Modeling : Use DFT to predict transition states and optimize reaction trajectories.
  • Document failed attempts in supplementary materials to guide future studies .

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in this compound's reactivity?

  • Methodology :

  • Sensitivity Analysis : Vary computational parameters (e.g., solvation models, basis sets) to identify discrepancies.
  • Experimental Validation : Conduct kinetic isotope effects (KIE) or isotopic labeling to probe mechanisms.
  • Collaborative Frameworks : Cross-validate data with independent labs using shared protocols .

Q. What methodologies optimize this compound's stereoselective formation while minimizing epimerization?

  • Methodology :

  • Protecting Groups : Use orthogonal protecting groups (e.g., TBS, Ac) to stabilize intermediates.
  • Chiral Auxiliaries : Incorporate Evans oxazolidinones to enforce stereochemical control.
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect epimerization during synthesis.
  • Report enantiomeric excess (ee) via chiral HPLC .

Data Management and Reproducibility

Q. How should researchers handle conflicting spectroscopic data for this compound derivatives?

  • Methodology :

  • Peer Validation : Share raw data with collaborators for independent analysis.
  • Crystallography : Resolve ambiguities via X-ray diffraction of single crystals.
  • Transparency : Disclose all conflicting data in publications, with hypotheses for observed variances (e.g., solvent polarity effects) .

Q. What frameworks ensure ethical and reproducible reporting of this compound research?

  • Guidelines :

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
  • PICOT Structure : Define Population (e.g., enzyme targets), Intervention (this compound derivatives), Comparison (control compounds), Outcome (IC₅₀ values), and Timeframe (kinetic studies).
  • Adhere to NIH preclinical reporting standards for experimental rigor .

Tables for Quick Reference

Parameter Optimal Conditions (Prins Cyclization) Validation Method
Temperature-20°C to 0°CIn situ FTIR
CatalystBF₃·OEt₂¹¹B NMR
SolventDichloromethanePolarity index verification
Reaction Time12–24 hoursTLC monitoring

Adapted from stereoselective synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyranicin
Reactant of Route 2
Pyranicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.